4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one
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Overview
Description
4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Attachment of the phenyl group: The phenyl group with the 4-hydroxybut-1-ynyl substituent is introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the pyrimidinone ring: This step involves the cyclization of a suitable precursor to form the pyrimidinone ring, often using conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the alkyne group would yield an alkene or alkane.
Scientific Research Applications
4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: Shares the 4-hydroxybut-1-ynyl group but lacks the piperidine and pyrimidinone rings.
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Similar structure but with a benzoate group instead of the piperidine and pyrimidinone rings.
Uniqueness
The uniqueness of 4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-22-20(14-21(26)23-16)19-9-11-24(12-10-19)15-18-7-5-17(6-8-18)4-2-3-13-25/h5-8,14,19,25H,3,9-13,15H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMQIQGUMKUCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)CC3=CC=C(C=C3)C#CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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